REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3](=[C:8]([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[F-:13].[Cs+].Br[CH2:16][CH2:17][CH2:18][CH3:19]>COCCOCCOC>[C:3]([CH2:16][CH2:17][CH2:18][CH3:19])([C:8]([F:13])([F:9])[F:10])([C:4]([F:7])([F:6])[F:5])[C:2]([F:11])([F:12])[F:1].[F:13][F:1] |f:1.2|
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)=C(F)F)(F)F
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
carbanion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Name
|
alkyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
STIRRING
|
Details
|
to stir several hours (about 4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the low boiling product was isolated
|
Type
|
TEMPERATURE
|
Details
|
heating to 150° C
|
Type
|
DISTILLATION
|
Details
|
Thus 9.8 g of a clear, colorless liquid were distilled from the crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
DISTILLATION
|
Details
|
by fractional distillation
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CUSTOM
|
Details
|
8.0 g (58% overall yield) of liquid with a boiling point of 108° C
|
Name
|
(CF3)3CCH2CH2CH2CH3
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)CCCC
|
Name
|
fluorine-19
|
Type
|
product
|
Smiles
|
FF
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |